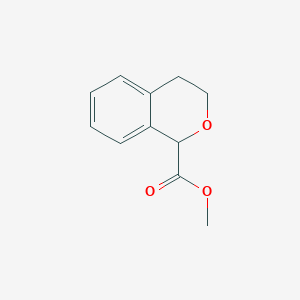

Methyl Isochroman-1-carboxylate

Description

BenchChem offers high-quality Methyl Isochroman-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl Isochroman-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,4-dihydro-1H-isochromene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-13-11(12)10-9-5-3-2-4-8(9)6-7-14-10/h2-5,10H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKIMVWLIPIOCJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2=CC=CC=C2CCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl Isochroman-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl isochroman-1-carboxylate is a heterocyclic organic compound featuring an isochroman core functionalized with a methyl carboxylate group at the 1-position. While specific research on this particular molecule is limited, the isochroman scaffold is a constituent of various bioactive natural products and synthetic compounds, exhibiting a wide range of pharmacological activities.[1][2] This guide provides a comprehensive overview of the known and predicted chemical properties of Methyl Isochroman-1-carboxylate, plausible synthetic routes, and potential areas of biological investigation based on the activities of related isochroman derivatives.

Chemical Properties

Physical and Chemical Identity

| Property | Value | Source/Reference |

| Molecular Formula | C₁₁H₁₂O₃ | Inferred from structure |

| Molecular Weight | 192.21 g/mol | Inferred from structure |

| CAS Number | 13328-86-4 | - |

| Appearance | Colorless to pale yellow oil (predicted) | Inferred from similar compounds |

| Boiling Point | Not available | - |

| Melting Point | Not applicable (likely a liquid at STP) | Inferred from similar compounds |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Low solubility in water (predicted). | General chemical principles |

Spectroscopic Data (Predicted)

Detailed experimental spectra for Methyl Isochroman-1-carboxylate are not widely published. The following table outlines the expected spectroscopic characteristics based on the analysis of the isochroman core and the methyl ester functional group.[3][4][5][6]

| Spectroscopy | Predicted Chemical Shifts / Frequencies |

| ¹H NMR | * Aromatic Protons (4H): δ 7.0-7.3 ppm (multiplet) * CH-O (1H, C1-H): δ ~5.0-5.5 ppm (singlet or doublet, depending on coupling) * -OCH₃ (3H): δ ~3.7 ppm (singlet) * -CH₂- (2H, C4-H): δ ~2.8-3.0 ppm (triplet or multiplet) * -CH₂- (2H, C3-H): δ ~4.0-4.2 ppm (triplet or multiplet) |

| ¹³C NMR | * C=O (ester): δ ~170-175 ppm * Aromatic Carbons: δ ~120-140 ppm * CH-O (C1): δ ~70-80 ppm * -OCH₃: δ ~52 ppm * -CH₂-O (C3): δ ~65-70 ppm * -CH₂- (C4): δ ~28-35 ppm |

| IR Spectroscopy | * C=O Stretch (ester): ~1735-1750 cm⁻¹ (strong) * C-O Stretch (ester and ether): ~1000-1300 cm⁻¹ (strong) * Aromatic C=C Stretch: ~1450-1600 cm⁻¹ * Aromatic C-H Stretch: ~3000-3100 cm⁻¹ * Aliphatic C-H Stretch: ~2850-3000 cm⁻¹ |

| Mass Spectrometry | * [M]⁺: m/z = 192.0786 (for C₁₁H₁₂O₃) * Common Fragments: Loss of -OCH₃ (m/z = 161), loss of -COOCH₃ (m/z = 133) |

Synthesis and Reactivity

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for Methyl Isochroman-1-carboxylate.

Experimental Protocol (General Procedure):

-

Synthesis of Isochroman-1-one: 2-(2-Hydroxyethyl)benzoic acid is subjected to intramolecular cyclization, often under acidic conditions (e.g., refluxing in toluene with a catalytic amount of p-toluenesulfonic acid) with azeotropic removal of water, to yield isochroman-1-one.

-

Hydrolysis to Isochroman-1-carboxylic acid: The lactone (isochroman-1-one) is hydrolyzed to the corresponding carboxylic acid using standard basic hydrolysis conditions (e.g., aqueous NaOH or KOH) followed by acidification.

-

Esterification: The resulting isochroman-1-carboxylic acid is esterified to the methyl ester. A common method is the Fischer esterification, involving refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid (e.g., sulfuric acid).[9]

Chemical Reactivity

The reactivity of Methyl Isochroman-1-carboxylate is dictated by the isochroman ring system and the methyl ester functional group.

Caption: Key chemical reactions of Methyl Isochroman-1-carboxylate.

-

Ester Group Reactions: The methyl ester can undergo hydrolysis back to the carboxylic acid, transesterification with other alcohols, amidation with amines, and reduction to the corresponding primary alcohol (1-(hydroxymethyl)isochroman).

-

Isochroman Ring Reactivity: The isochroman ring is generally stable but can be susceptible to ring-opening reactions under harsh conditions, such as with strong reducing agents or certain nucleophiles.

Biological Activity and Therapeutic Potential

While there is no specific biological data for Methyl Isochroman-1-carboxylate, the isochroman scaffold is present in numerous natural and synthetic compounds with a wide array of biological activities.[10][[“]] This suggests that Methyl Isochroman-1-carboxylate could be a valuable starting point for medicinal chemistry programs.

Known Biological Activities of Isochroman Derivatives

Isochroman derivatives have been reported to possess a range of biological activities, including:[1][10][12]

-

Antimicrobial: Exhibiting activity against various bacteria and fungi.

-

Antitumor: Showing cytotoxicity against several cancer cell lines.

-

Anti-inflammatory: Demonstrating anti-inflammatory properties.

-

Antioxidant: Acting as radical scavengers.

-

Antihypertensive: Showing potential in regulating blood pressure.

-

Central Nervous System (CNS) Activity: Some derivatives have shown effects on the CNS.

Caption: Reported biological activities of the isochroman scaffold.

The diverse biological profile of isochroman-containing molecules makes Methyl Isochroman-1-carboxylate an interesting candidate for further investigation and derivatization in drug discovery programs. The methyl ester functionality can also serve as a handle for the synthesis of a library of analogs with potentially enhanced or novel biological activities. For instance, the ester could be converted to amides or other functional groups to explore structure-activity relationships (SAR).[12]

Conclusion

Methyl Isochroman-1-carboxylate is a molecule of interest due to its core isochroman structure, which is associated with a wide range of biological activities. While specific experimental data for this compound is sparse, this guide provides a comprehensive overview based on established chemical principles and data from related compounds. The presented synthetic route offers a viable path for its preparation, and the predicted spectroscopic data can aid in its characterization. The diverse bioactivities of the isochroman class of compounds highlight the potential of Methyl Isochroman-1-carboxylate as a scaffold for the development of new therapeutic agents. Further experimental investigation into the synthesis, characterization, and biological evaluation of this compound is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Isochroman(493-05-0) 13C NMR [m.chemicalbook.com]

- 5. scispace.com [scispace.com]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. Isochroman synthesis [organic-chemistry.org]

- 8. Isochroman synthesis - chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. consensus.app [consensus.app]

- 12. Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

"Methyl Isochroman-1-carboxylate" molecular weight and formula

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental properties is paramount. This guide provides the core molecular data for Methyl Isochroman-1-carboxylate.

Molecular and Physical Properties

The foundational quantitative data for Methyl Isochroman-1-carboxylate is summarized below.

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol [1] |

| CAS Number | 13328-86-4[1] |

This information is critical for a variety of experimental and theoretical applications, from reaction stoichiometry and solution preparation to computational modeling and spectroscopic analysis. The molecular formula, C₁₁H₁₂O₃, details the elemental composition of the molecule, while the molecular weight of 192.21 g/mol provides the mass of one mole of the substance.[1]

Logical Relationship of Molecular Properties

The molecular formula and weight are intrinsically linked. The formula dictates the number and type of atoms in the molecule, the sum of whose atomic weights determines the overall molecular weight.

Caption: Relationship between molecular formula and molecular weight.

References

Spectroscopic Profile of Methyl Isochroman-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for Methyl Isochroman-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this document presents a detailed analysis based on established spectroscopic principles and data from analogous structures. This guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in clear tabular formats for ease of reference. Furthermore, detailed experimental protocols for a plausible synthetic route and subsequent spectroscopic analyses are provided. Visual diagrams generated using Graphviz are included to illustrate key experimental workflows, adhering to specified formatting guidelines for clarity and accessibility.

Introduction

Methyl Isochroman-1-carboxylate is a derivative of the isochroman heterocyclic system, a core structure found in a variety of natural products and biologically active molecules. The introduction of a methyl carboxylate group at the 1-position significantly influences the molecule's electronic and steric properties, making its structural elucidation and characterization crucial for research and development. This guide aims to serve as a valuable resource for professionals engaged in the synthesis, characterization, and application of isochroman derivatives by providing a detailed, albeit predicted, spectroscopic profile of Methyl Isochroman-1-carboxylate.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for Methyl Isochroman-1-carboxylate. These predictions are derived from the analysis of structurally related compounds and established principles of NMR, IR, and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for Methyl Isochroman-1-carboxylate are summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data for Methyl Isochroman-1-carboxylate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | m | 4H | Aromatic protons (H-5, H-6, H-7, H-8) |

| ~5.10 | t | 1H | H-1 |

| ~4.30 | m | 1H | H-3 (equatorial) |

| ~3.90 | m | 1H | H-3 (axial) |

| ~3.75 | s | 3H | -OCH₃ |

| ~3.00 | m | 2H | H-4 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for Methyl Isochroman-1-carboxylate

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~171.0 | Quaternary | C=O (Ester) |

| ~135.0 | Quaternary | C-4a |

| ~133.0 | Quaternary | C-8a |

| ~129.0 | Tertiary | Aromatic C-H |

| ~127.0 | Tertiary | Aromatic C-H |

| ~126.0 | Tertiary | Aromatic C-H |

| ~125.0 | Tertiary | Aromatic C-H |

| ~75.0 | Tertiary | C-1 |

| ~65.0 | Secondary | C-3 |

| ~52.0 | Primary | -OCH₃ |

| ~28.0 | Secondary | C-4 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for Methyl Isochroman-1-carboxylate are listed below.

Table 3: Predicted IR Spectroscopic Data for Methyl Isochroman-1-carboxylate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070-3020 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1745 | Strong | C=O stretch (Ester)[1] |

| ~1600, ~1480 | Medium-Weak | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch (Ester) |

| ~1100 | Strong | C-O-C stretch (Isochroman ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data for Methyl Isochroman-1-carboxylate is presented below.

Table 4: Predicted Mass Spectrometry (MS) Data for Methyl Isochroman-1-carboxylate

| m/z | Relative Intensity (%) | Assignment |

| 192 | Moderate | [M]⁺ (Molecular Ion) |

| 133 | High | [M - COOCH₃]⁺ |

| 105 | Moderate | [C₈H₉]⁺ |

| 104 | High | [C₈H₈]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

This section outlines a plausible synthetic route for Methyl Isochroman-1-carboxylate and general protocols for acquiring the spectroscopic data.

Synthesis of Methyl Isochroman-1-carboxylate

A viable synthetic approach to Methyl Isochroman-1-carboxylate is the Fischer esterification of Isochroman-1-carboxylic acid.[2][3][4][5][6]

Step 1: Synthesis of Isochroman-1-carboxylic acid

The synthesis of the precursor, Isochroman-1-carboxylic acid, can be achieved through various methods reported for the synthesis of isochroman derivatives, often involving the cyclization of appropriate precursors.[7][8][9][10]

Step 2: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Isochroman-1-carboxylic acid (1.0 eq) in an excess of methanol (e.g., 20-50 eq), which acts as both reactant and solvent.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (e.g., 0.05-0.1 eq).

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Analysis Protocols

3.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified Methyl Isochroman-1-carboxylate in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz). For ¹³C NMR, a proton-decoupled spectrum is typically obtained.

3.2.2. IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use a suitable ionization technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.

-

Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of Methyl Isochroman-1-carboxylate, a compound of significant interest in the field of medicinal and synthetic chemistry. The presented NMR, IR, and MS data, although not directly measured, are based on sound spectroscopic principles and data from closely related analogs, offering a reliable reference for researchers. The included experimental protocols for a plausible synthesis and spectroscopic characterization provide a practical framework for the preparation and analysis of this and similar isochroman derivatives. It is our hope that this guide will facilitate further research and development in this important area of organic chemistry.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Asymmetric synthesis of isochromanone derivatives via trapping carboxylic oxonium ylides and aldol cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isochroman synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

The Diverse Biological Activities of Isochroman Derivatives: A Technical Guide for Researchers

Introduction

Isochroman derivatives, a class of heterocyclic compounds, have emerged as a significant area of interest in medicinal chemistry and drug discovery. Possessing a unique structural scaffold, these molecules have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the current understanding of the biological potential of isochroman derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antidiabetic properties. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways are presented to support researchers and drug development professionals in this field.

Anticancer Activity

Isochroman derivatives have shown notable cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the modulation of critical signaling pathways that control cell proliferation, survival, and apoptosis.

Quantitative Anticancer Activity Data

The anticancer efficacy of isochroman derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of selected isochroman derivatives against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Chromene Derivative | MCF-7 (Breast) | - | [1] |

| Chromene Derivative | HCT-116 (Colon) | 7.1 ± 0.07 | [1] |

| Chromene Derivative | HepG-2 (Liver) | - | [1] |

| Fused Chromene 4 | MCF-7 (Breast) | - | [2] |

| Fused Chromene 7 | HCT-116 (Colon) | - | [2] |

| Fused Chromene 8 | HepG-2 (Liver) | - | [2] |

| Fused Chromene 9 | MCF-7 (Breast) | - | [2] |

| Fused Chromene 10 | HCT-116 (Colon) | - | [2] |

| Fused Chromene 11 | HepG-2 (Liver) | - | [2] |

| Pyrimidine 12 | MCF-7 (Breast) | - | [2] |

| Pyrimidine 13 | HCT-116 (Colon) | - | [2] |

| Pyrimidine 14 | HepG-2 (Liver) | - | [2] |

| Pyrimidine 15 | MCF-7 (Breast) | - | [2] |

| Pyrimidine 16 | HCT-116 (Colon) | - | [2] |

| Schiff base 1,2,4-triazole 3Ai-iv | MCF-7 (Breast) | - | [3] |

| Schiff base 1,2,4-triazole 3Bi-iv | HCT-116 (Colon) | - | [3] |

Note: A '-' indicates that the specific value was mentioned as significant but not explicitly quantified in the provided search results. Further review of the full-text articles is recommended for detailed data.

Signaling Pathways in Anticancer Activity

The anticancer effects of isochroman derivatives are often attributed to their ability to interfere with key signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, which are frequently dysregulated in cancer.

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth.[4][5][6][7][8][9] Isochroman derivatives have been shown to modulate this pathway, leading to the inhibition of cancer cell proliferation and induction of apoptosis.

Caption: PI3K/Akt signaling pathway and points of inhibition by isochroman derivatives.

The MAPK/ERK pathway is another crucial signaling route that regulates cell proliferation, differentiation, and survival.[10][11][12] Aberrant activation of this pathway is a hallmark of many cancers.

Caption: MAPK/ERK signaling pathway and potential targets of isochroman derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[1][2][3][13][14]

-

96-well plates

-

Cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Test isochroman derivatives dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[3]

-

Compound Treatment: Prepare serial dilutions of the isochroman derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2 to 4 hours, or until a purple precipitate is visible.[3]

-

Formazan Solubilization: Add 100 µL of the solubilization solution to each well.[3]

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours to allow for complete solubilization of the formazan crystals.[3] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Several isochroman derivatives have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. Their ability to inhibit microbial growth suggests their potential as lead compounds for the development of new antimicrobial agents.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of isochroman derivatives is commonly determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Spiropyrrolidine derivative 4a | Bacillus subtilis | 32 | [15] |

| Spiropyrrolidine derivative 4a | Staphylococcus epidermidis | 32 | [15] |

| Spiropyrrolidine derivative 4b | Bacillus subtilis | 32 | [15] |

| Spiropyrrolidine derivative 4b | Staphylococcus epidermidis | 32 | [15] |

| Spiropyrrolidine derivative 4c | Bacillus subtilis | 32 | [15] |

| Spiropyrrolidine derivative 4c | Staphylococcus epidermidis | 32 | [15] |

| Spiropyrrolidine derivative 4d | Bacillus subtilis | 32 | [15] |

| Spiropyrrolidine derivative 4d | Staphylococcus epidermidis | 32 | [15] |

| Isochroman-fused coumarin 4e | Rhizoctonia solani | 3.59 (ED50) | [16] |

| - | Aspergillus niger | - | [17] |

| - | Candida albicans | - | [18] |

Note: ED50 refers to the effective dose for 50% of the population. Further review of full-text articles is necessary to expand this table with more isochroman derivatives and microbial strains.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[16][19][20][21][22]

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test isochroman derivatives dissolved in a suitable solvent (e.g., DMSO)

-

Sterile saline or PBS

-

Microplate reader (optional, for automated reading)

-

Prepare Inoculum: Prepare a standardized inoculum of the microorganism from an overnight culture to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[19]

-

Prepare Compound Dilutions: Prepare serial twofold dilutions of the isochroman derivatives in the broth medium directly in the 96-well plates. The final volume in each well is typically 100 µL.

-

Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL and the desired final concentration of the compound and microorganisms.

-

Controls: Include a positive control (broth and inoculum, no compound) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.[19]

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Caption: Workflow for the broth microdilution MIC assay.

Anti-inflammatory Activity

Isochroman derivatives have demonstrated the ability to modulate inflammatory responses, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO).[23][24][25]

Experimental Protocol: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[23][24][25][26]

-

RAW 264.7 macrophage cells

-

Complete culture medium (DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

Test isochroman derivatives

-

Griess reagent (for NO measurement)

-

96-well plates

-

Cell Seeding: Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the isochroman derivatives for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

-

Incubation: Incubate the plates for 24 hours.

-

Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent and incubate in the dark at room temperature for 15 minutes.

-

Absorbance Reading: Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite.

-

Data Analysis: Calculate the percentage of inhibition of NO production for each compound concentration compared to the LPS-stimulated control.

Neuroprotective Activity

Certain isochroman derivatives have shown promise in protecting neuronal cells from various insults, suggesting their potential in the treatment of neurodegenerative diseases.

Experimental Protocol: Neuroprotection against 6-OHDA-induced Toxicity in SH-SY5Y Cells

This protocol evaluates the neuroprotective effect of isochroman derivatives against the neurotoxin 6-hydroxydopamine (6-OHDA), which is commonly used to model Parkinson's disease in vitro.[27]

-

SH-SY5Y human neuroblastoma cells

-

Complete culture medium (e.g., DMEM/F12 with 10% FBS)

-

6-hydroxydopamine (6-OHDA)

-

Test isochroman derivatives

-

Reagents for cell viability assessment (e.g., MTT)

-

Cell Culture and Differentiation (optional): Culture SH-SY5Y cells. For a more neuron-like phenotype, cells can be differentiated by treatment with retinoic acid for several days.

-

Compound Pre-treatment: Pre-treat the cells with different concentrations of the isochroman derivatives for a specified period (e.g., 24 hours).

-

6-OHDA Treatment: Expose the cells to a neurotoxic concentration of 6-OHDA for 24 hours.

-

Cell Viability Assessment: After the treatment period, assess cell viability using the MTT assay as described previously.

-

Data Analysis: Compare the viability of cells treated with both the isochroman derivative and 6-OHDA to those treated with 6-OHDA alone to determine the neuroprotective effect.

Antidiabetic Activity

Some isochroman derivatives have been investigated for their potential to manage diabetes, primarily through the inhibition of protein tyrosine phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway.[20][22][24][28][29][30]

Experimental Protocol: PTP1B Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PTP1B.[20][22][24][28][29]

-

Recombinant human PTP1B enzyme

-

PTP1B assay buffer

-

p-Nitrophenyl phosphate (pNPP) as a substrate

-

Test isochroman derivatives

-

96-well plates

-

Microplate reader

-

Reaction Mixture Preparation: In a 96-well plate, add the PTP1B assay buffer, the test compound at various concentrations, and the PTP1B enzyme.

-

Pre-incubation: Pre-incubate the mixture for a short period at 37°C.

-

Initiate Reaction: Add the substrate pNPP to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

-

Stop Reaction: Stop the reaction by adding a strong base (e.g., NaOH).

-

Absorbance Measurement: Measure the absorbance of the product, p-nitrophenol, at 405 nm.

-

Data Analysis: Calculate the percentage of PTP1B inhibition for each compound concentration and determine the IC50 value.

Synthesis of Isochroman Derivatives

The synthesis of isochroman derivatives can be achieved through various chemical strategies. One common method is the Oxa-Pictet-Spengler reaction.[14]

General Synthetic Protocol: Oxa-Pictet-Spengler Reaction

This reaction involves the cyclization of a β-arylethyl alcohol with an aldehyde or ketone in the presence of an acid catalyst.

-

Reactant Mixture: A mixture of the β-arylethyl alcohol and the aldehyde or ketone is dissolved in a suitable solvent.

-

Acid Catalyst: An acid catalyst (e.g., a Brønsted or Lewis acid) is added to the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to several days, depending on the reactivity of the substrates.

-

Work-up and Purification: After the reaction is complete, the mixture is worked up by quenching the acid, extracting the product into an organic solvent, and purifying it by column chromatography to yield the desired isochroman derivative.

Note: The specific reaction conditions, including the choice of solvent, catalyst, temperature, and reaction time, need to be optimized for each specific set of reactants.

The diverse biological activities of isochroman derivatives highlight their significant potential as a source of new therapeutic agents. This guide has provided a comprehensive overview of their anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antidiabetic properties, supported by quantitative data and detailed experimental protocols. The visualization of their interactions with key signaling pathways offers a deeper understanding of their mechanisms of action. Further research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential. This document serves as a valuable resource for researchers dedicated to advancing the field of isochroman-based drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]

- 5. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cusabio.com [cusabio.com]

- 7. mdpi.com [mdpi.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. mdpi.com [mdpi.com]

- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 11. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]

- 12. ERK1/2/5 Signaling Interactive Pathway: Novus Biologicals [novusbio.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and antioxidant evaluation of isochroman-derivatives of hydroxytyrosol: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Antifungal Susceptibility Testing of Aspergillus niger on Silicon Microwells by Intensity-Based Reflectometric Interference Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Species Identification and Antifungal Susceptibility Patterns of Species Belonging to Aspergillus Section Nigri - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. japsonline.com [japsonline.com]

- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 29. Frontiers | Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis [frontiersin.org]

- 30. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]

Methyl Isochroman-1-carboxylate: A Heterocyclic Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isochroman scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic pharmaceutical agents, exhibiting a wide array of biological activities.[1][2] Its rigid, bicyclic structure provides a valuable three-dimensional framework for the precise spatial orientation of functional groups, making it an attractive core for medicinal chemistry campaigns. Among the various isochroman derivatives, Methyl Isochroman-1-carboxylate emerges as a particularly versatile building block, offering multiple points for chemical elaboration to explore structure-activity relationships (SAR) and develop novel therapeutic candidates.

This technical guide provides a comprehensive overview of Methyl Isochroman-1-carboxylate, consolidating its chemical properties, synthesis strategies, and applications in drug discovery. It is intended to serve as a resource for scientists engaged in the design and synthesis of novel bioactive molecules.

Physicochemical and Spectroscopic Data

While detailed experimental spectroscopic data for Methyl Isochroman-1-carboxylate is not extensively published, its fundamental properties can be defined. This information is crucial for reaction monitoring and characterization of its derivatives.

| Property | Value | Source |

| CAS Number | 13328-86-4 | |

| Molecular Formula | C₁₁H₁₂O₃ | [3] |

| Molecular Weight | 192.21 g/mol | [3] |

| Appearance | (Predicted) Colorless to pale yellow oil or solid | - |

| Boiling Point | (Not specified) | [3] |

| Purity | Typically available at ≥97% | [3] |

Synthesis Strategies for the Isochroman Core

The construction of the isochroman ring system is a well-established area of organic synthesis, with several reliable methods reported in the literature. The choice of method often depends on the availability of starting materials and the desired substitution pattern. Methyl Isochroman-1-carboxylate can be accessed through these foundational routes, followed by functional group manipulation.

| Synthesis Method | Description | Key Reagents | Yields | Reference |

| Cyclization of Ortho-Substituted Precursors | Chlorination of an o-tolylacetic acid derivative followed by base-mediated ring closure to form an isochromanone intermediate. | SO₂Cl₂, AIBN, KHCO₃ | 60-84% | [4] |

| Oxa-Pictet-Spengler Reaction | A straightforward and modular approach involving the condensation of a β-phenylethanol with an aldehyde or its equivalent. | Acid catalyst | Variable | [1] |

| Halo-Cycloacetalization | Diastereoselective cyclization of olefinic aldehydes and alcohols using N-haloamides as halogenating agents under mild, catalyst-free conditions. | N-haloamides (e.g., NBS, NCS) | Moderate to High | [5] |

| Electrochemical Cross-Coupling | A modern, oxidant-free method for C(sp³)–H functionalization of the isochroman core with various partners like ketones or alcohols. | Methanesulfonic acid (MsOH) | Moderate to High | [6][7] |

| Lewis Acid-Catalyzed Cyclialkylation | Intramolecular cyclization of precursors, often involving methoxymethyl ether intermediates, to form the isochroman ring. | Lewis acids, NaH | ~91% | [8] |

A general workflow for synthesizing the isochroman core and subsequently forming Methyl Isochroman-1-carboxylate is depicted below. This process highlights the key stages of ring formation and functionalization.

Chemical Reactivity and Derivatization Potential

Methyl Isochroman-1-carboxylate is an ideal building block due to the presence of two key reactive handles: the ester group at the 1-position and the aromatic ring. These sites allow for a diverse range of chemical transformations to generate libraries of novel compounds for biological screening.

-

Ester Manipulation : The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a versatile precursor for amides, larger esters, or other acid derivatives.[4] Reduction of the ester can yield the corresponding primary alcohol.

-

Aromatic Ring Functionalization : The benzene ring of the isochroman core can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) to introduce additional substituents, modulating the electronic and steric properties of the molecule.

-

α-C-H Functionalization : The C-H bond at the 1-position (adjacent to the oxygen and the carboxylate) can be a site for radical or oxidative functionalization, allowing for the introduction of various substituents.[6]

The derivatization potential is a key attribute that underscores its utility in medicinal chemistry for SAR exploration.

Applications in Drug Discovery and Biological Activity

Derivatives of the isochroman core have been reported to possess a wide spectrum of biological activities, validating its status as a privileged scaffold. The strategic modification of the Methyl Isochroman-1-carboxylate building block can lead to potent and selective modulators of various biological targets.

| Biological Target / Activity | Lead Compound / Derivative Class | Potency / Key Finding | Reference |

| Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition | Isochroman mono-carboxylic acid derivatives | Compound 4n showed an IC₅₀ of 51.63 nM. | [9] |

| α₁-Adrenergic Receptor Antagonism | Isochroman-4-one hybrids with arylpiperazine | Compound 6e significantly reduced blood pressure in spontaneously hypertensive rats. | [10] |

| Neurokinin-1 (NK₁) Receptor Antagonism | (2S,3S)-3-methylamino-2-phenylpiperidine derivatives | Compound CJ-17,493 displayed a Kᵢ of 0.2 nM for the human NK₁ receptor. | [11] |

| Antimicrobial Activity | General isochroman derivatives | Moderate effects against Gram-positive bacteria such as Staphylococcus aureus. | [4] |

| Antioxidant Activity | 3-phenyl-1H-isochromen-1-one analogues | Demonstrated higher activity than ascorbic acid in DPPH assays. | [4] |

| Herbicidal Activity | 3,7-dimethyl-8-hydroxy-6-methoxyisochroman | Inhibited etiolated wheat coleoptile growth by 100% at 10⁻³ M. | [8] |

The antagonism of G-protein coupled receptors (GPCRs) like the α₁-adrenergic and NK₁ receptors represents a significant area of application for isochroman-based compounds. These drugs function by blocking the binding of endogenous ligands, thereby inhibiting downstream signaling cascades.

Experimental Protocols

Representative Protocol: Synthesis of Isochroman from 2-Phenylethanol

Disclaimer: This is a generalized protocol and may require optimization for specific substrates and scales. All work should be conducted in a fume hood with appropriate personal protective equipment.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-phenylethanol (1.0 eq).

-

Reagent Addition: Add paraformaldehyde (1.5 eq) to the flask and stir the mixture. Carefully add concentrated hydrochloric acid (approx. 1.1 eq) dropwise. The reaction is exothermic and may require cooling in an ice bath to maintain the temperature around 30-40°C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Dilute with water and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether) (3 x volumes).

-

Washing: Combine the organic layers and wash successively with a saturated aqueous solution of sodium bicarbonate (2 x volumes), water (2 x volumes), and finally with brine (1 x volume).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude isochroman product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by vacuum distillation to afford the pure isochroman.

Conclusion

Methyl Isochroman-1-carboxylate stands out as a high-value heterocyclic building block for medicinal chemistry and drug discovery. Its rigid framework, combined with strategically placed functional groups, provides an excellent starting point for the synthesis of diverse compound libraries. The well-documented biological relevance of the isochroman core, particularly in modulating key physiological targets, ensures that derivatives of this scaffold will continue to be a fertile ground for the development of next-generation therapeutics. The synthetic accessibility and potential for straightforward chemical modification make Methyl Isochroman-1-carboxylate an essential tool for researchers aiming to innovate in the fields of organic synthesis and pharmaceutical sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 13328-86-4 | Methyl isochromane-1-carboxylate - Moldb [moldb.com]

- 4. 3-Methyl-1-oxo-isochroman-3-carboxylic acid (3-chloro-phenyl)-amide | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Isochroman synthesis [organic-chemistry.org]

- 8. US5922889A - Synthesis of isochromans and their derivatives - Google Patents [patents.google.com]

- 9. Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of isochroman-4-one hybrids bearing piperazine moiety as antihypertensive agent candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and stereoselective synthesis of the novel isochroman neurokinin-1 receptor antagonist 'CJ-17,493' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isochroman synthesis - chemicalbook [chemicalbook.com]

Review of isochroman scaffold in medicinal chemistry

An In-depth Technical Guide to the Isochroman Scaffold in Medicinal Chemistry

Introduction

The isochroman scaffold, a bicyclic ether containing a fused benzene and dihydropyran ring, is a prominent structural motif in a vast array of natural products and synthetic molecules.[1][2] Its unique conformational features and synthetic tractability have established it as a "privileged scaffold" in medicinal chemistry. This guide provides a comprehensive review of the isochroman core, detailing its diverse biological activities, key structure-activity relationships (SAR), and the experimental methodologies employed in its synthesis and evaluation, aimed at researchers, scientists, and professionals in drug development.

Biological Activities of Isochroman Derivatives

The isochroman nucleus is associated with a wide spectrum of pharmacological properties. Medicinal chemists have successfully developed isochroman-based candidates for various therapeutic areas.[1][3] The key biological activities are summarized below:

-

Antihypertensive Activity: Certain isochroman-4-one hybrids bearing an arylpiperazine moiety have been designed and synthesized as potent α1-adrenergic receptor antagonists, demonstrating significant vasodilatory effects and the potential to lower blood pressure.

-

Antimicrobial and Antifungal Activity: Isochroman derivatives have shown notable efficacy against various bacterial and fungal strains.[1] For instance, isochroman-fused coumarins have been identified as potent antifungal agents against the rice pathogen Rhizoctonia solani.[4]

-

Antitumor Activity: The cytotoxicity of isochroman derivatives against several human cancer cell lines has been reported, making this scaffold a promising starting point for the development of new anticancer agents.[1][3]

-

Anti-inflammatory Effects: Several compounds containing the isochroman core exhibit anti-inflammatory properties.[1][3] Spiro[isochroman-piperidine] analogues, for example, have been shown to inhibit histamine release from mast cells.[5]

-

Central Nervous System (CNS) Activity: The isochroman scaffold is present in molecules that act on the central nervous system, including dopamine D4 receptor antagonists.[1][3]

-

Antioxidant Properties: Many isochroman derivatives have been investigated for their ability to scavenge free radicals and act as antioxidants.[3]

-

Herbicidal Activity: Notably, the natural product 3,7-dimethyl-8-hydroxy-6-methoxyisochroman (DHMI) and its synthetic derivatives have demonstrated significant phytotoxic activity, suggesting their potential use as herbicides.[6]

Quantitative Data on Bioactive Isochroman Derivatives

The following tables summarize key quantitative data for various isochroman derivatives, facilitating a clear comparison of their biological potencies.

Table 1: Antifungal Activity of Isochroman-Fused Coumarins

| Compound | Target Organism | Activity Metric | Value (µM) |

| 4e | Rhizoctonia solani | ED50 | 3.59[4] |

Table 2: Antihistamine Release Activity of Spiro[isochroman-piperidine] Analogues

| Compound Type | Activity | Note |

| 1'-alkylspiro[isochroman-3,4-piperidines] | Inhibition of histamine release[5] | Activity is dependent on the nature of the 1'-alkyl group.[5] |

| 1'-alkylspiro[isochroman-4,4'-piperidines] | Inhibition of histamine release[5] | Structure-activity relationships have been investigated.[5][7][8] |

Table 3: Herbicidal Activity of DHMI and Derivatives

| Compound | Target | Concentration (M) | Inhibition (%) |

| DHMI | Etiolated wheat coleoptile growth | 10⁻³ | 100[6] |

| DHMI | Etiolated wheat coleoptile growth | 10⁻⁴ | 43[6] |

| DHMI-acetoxy | Etiolated wheat coleoptile growth | 10⁻³ | 100[6] |

| DHMI-acetoxy | Etiolated wheat coleoptile growth | 10⁻⁴ | 42[6] |

Experimental Protocols and Methodologies

The synthesis and biological evaluation of isochroman derivatives involve a range of chemical and biological techniques. Below are representative protocols for key methodologies cited in the literature.

General Synthesis of α-Substituted Isochromans via Cross-Dehydrogenative Coupling (CDC)

A common strategy to functionalize the isochroman core is through CDC reactions, which form a C-O bond at the C1 position.

-

Protocol: To a solution of the isochroman derivative (0.3 mmol) in a suitable solvent, N-hydroxyphthalimide (2 equivalents) and tetrabutylammonium iodide (TBAI, 20 mol%) are added. The reaction is initiated by the addition of tert-butyl hydroperoxide (TBHP, 0.6 mmol). The mixture is stirred at a specified temperature (e.g., 80°C) for a set time (e.g., 2 hours). The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up using standard extraction and purification techniques (e.g., column chromatography) to yield the α-aminoxyl isochroman product.[9]

Synthesis of Isochroman-4-one Hybrids as Antihypertensive Agents

This protocol describes the synthesis of hybrid molecules combining the isochroman-4-one core with an arylpiperazine moiety, a known pharmacophore for α1-adrenergic receptor antagonism.

-

Lead Compound: The synthesis often starts from 7,8-dihydroxy-3-methyl-isochromanone-4 (XJP), a natural product.

-

Hybridization Strategy: A linker is typically introduced at one of the hydroxyl groups of the isochroman core, which is then coupled with a desired arylpiperazine derivative.

-

General Steps:

-

Protection: Selectively protect one of the hydroxyl groups on the isochroman core if necessary.

-

Alkylation: React the free hydroxyl group with a bifunctional linker (e.g., a dihaloalkane) under basic conditions.

-

Coupling: The resulting intermediate is then reacted with the appropriate arylpiperazine to form the final hybrid molecule.

-

Deprotection: If a protecting group was used, it is removed in the final step.

-

Purification: All intermediates and the final products are purified by column chromatography and characterized by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

-

Biological Evaluation: In Vitro Vasodilation Assay

This assay is used to determine the vasodilatory effect of the synthesized compounds, which is indicative of potential antihypertensive activity.

-

Protocol:

-

Thoracic aortic rings are isolated from rats (e.g., Wistar rats).

-

The aortic rings are mounted in an organ bath containing Krebs solution, maintained at 37°C, and bubbled with 95% O₂ / 5% CO₂.

-

The rings are pre-contracted with an α-agonist such as phenylephrine or norepinephrine.

-

Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., isochroman-4-one hybrid) are added to the bath.

-

The relaxation of the aortic ring is measured isometrically and expressed as a percentage of the pre-contraction.

-

Dose-response curves are plotted to determine the EC50 (half-maximal effective concentration) for each compound.

-

Visualizing Pathways and Relationships

Mechanism of Action: α1-Adrenergic Receptor Antagonism

Many isochroman-based antihypertensive agents function by blocking the α1-adrenergic receptor. This prevents the binding of endogenous catecholamines like norepinephrine, leading to the relaxation of vascular smooth muscle and a decrease in blood pressure.

Caption: α1-Adrenergic signaling and its inhibition by an isochroman antagonist.

General Experimental Workflow

The development of novel bioactive isochroman derivatives typically follows a structured workflow from initial design to in vivo testing.

Caption: Workflow for discovery of bioactive isochroman derivatives.

Structure-Activity Relationship (SAR) Logic

The biological activity of isochroman derivatives is highly dependent on the nature and position of substituents on the core scaffold. This relationship can be visualized to guide further drug design.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US5922889A - Synthesis of isochromans and their derivatives - Google Patents [patents.google.com]

- 7. Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methyl Isochroman-1-carboxylate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl Isochroman-1-carboxylate. Drawing upon established principles of organic chemistry and pharmaceutical stability testing, this document offers a framework for handling and storing this compound to ensure its integrity for research and development purposes. While specific experimental stability data for Methyl Isochroman-1-carboxylate is not extensively available in public literature, this guide synthesizes information on related chemical structures, such as aromatic esters and isochroman derivatives, to provide a robust set of recommendations.

Chemical Profile

Methyl Isochroman-1-carboxylate is an organic compound featuring an isochroman core structure with a methyl carboxylate group at the 1-position. Its chemical stability is primarily influenced by the ester functional group and the aromatic ring system.

| Property | Value |

| IUPAC Name | Methyl 3,4-dihydro-1H-isochromene-1-carboxylate |

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| CAS Number | 13328-86-4 |

| Appearance | Typically a solid or oil |

Stability Profile and Potential Degradation Pathways

The stability of Methyl Isochroman-1-carboxylate is intrinsically linked to its ester functionality, which is susceptible to hydrolysis. The aromatic isochroman moiety, in contrast, generally exhibits good thermal and oxidative stability[1].

Hydrolytic Stability

The primary degradation pathway for Methyl Isochroman-1-carboxylate is expected to be the hydrolysis of the methyl ester group. This reaction can be catalyzed by both acids and bases, yielding isochroman-1-carboxylic acid and methanol[2][3]. The rate of hydrolysis is significantly influenced by pH and temperature.

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reaction is reversible[3].

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester undergoes saponification, which is an irreversible reaction that produces the carboxylate salt and methanol[3]. This process is generally faster than acid-catalyzed hydrolysis.

Oxidative Stability

Aromatic esters are known for their excellent oxidative stability[1]. The isochroman ring system is relatively stable to oxidation under normal storage conditions. However, exposure to strong oxidizing agents or prolonged exposure to air and light may lead to gradual degradation.

Photostability

Compounds with aromatic rings can be susceptible to photodegradation. While specific data for Methyl Isochroman-1-carboxylate is unavailable, it is prudent to protect the compound from direct exposure to UV and high-intensity visible light to prevent potential degradation.

Thermal Stability

Aromatic esters generally possess high thermal stability[1]. Significant thermal degradation is not expected under standard storage and handling conditions. However, elevated temperatures will accelerate the rate of hydrolysis if moisture is present[2].

A logical diagram illustrating the factors that can affect the stability of Methyl Isochroman-1-carboxylate is presented below.

Recommended Storage and Handling Conditions

To maintain the integrity and purity of Methyl Isochroman-1-carboxylate, the following storage and handling conditions are recommended. These are based on best practices for storing aromatic esters and other sensitive organic compounds[4].

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | To minimize the rate of potential hydrolytic and other degradation reactions. |

| Light | Store in a dark, light-resistant container. | To prevent potential photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To minimize oxidation. |

| Container | Tightly sealed, non-reactive container (e.g., amber glass vial). | To prevent exposure to moisture and air. |

| Moisture | Store in a dry environment. Use of a desiccator is recommended. | To prevent hydrolysis of the ester group. |

Experimental Protocols for Stability Assessment

A comprehensive stability testing program for Methyl Isochroman-1-carboxylate would involve assessing its stability under various stress conditions. The following are general protocols that can be adapted for this purpose, based on established pharmaceutical stability testing guidelines[5][6][7].

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and pathways[8].

Objective: To identify the degradation products of Methyl Isochroman-1-carboxylate under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of Methyl Isochroman-1-carboxylate in appropriate solvents (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with 0.1 N HCl at 60°C for 24-48 hours.

-

Basic Hydrolysis: Treat the sample solution with 0.1 N NaOH at room temperature for 8-24 hours.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

-

Photolytic Degradation: Expose the solid compound and its solution to UV light (e.g., 254 nm) and visible light for a defined period.

-

Thermal Degradation: Heat the solid compound at a high temperature (e.g., 80°C) for 48-72 hours.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) detector.

-

Peak Purity: Assess the purity of the main peak to ensure that no degradation products are co-eluting.

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the compound under recommended storage conditions[5][7][9].

Objective: To determine the stability of Methyl Isochroman-1-carboxylate over time under defined storage conditions.

Methodology:

-

Sample Packaging: Store samples of Methyl Isochroman-1-carboxylate in the proposed long-term storage container.

-

Storage Conditions:

-

Long-Term: 5°C ± 3°C (refrigerated).

-

Accelerated: 25°C ± 2°C / 60% RH ± 5% RH for 6 months.

-

-

Testing Frequency:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Analytical Tests: At each time point, analyze the samples for:

-

Appearance

-

Assay (potency)

-

Purity (related substances/degradation products)

-

The general workflow for a stability testing program is outlined in the diagram below.

Summary of Quantitative Stability Data (Hypothetical)

| Condition | Time | Parameter | Specification | Hypothetical Result |

| Long-Term (5°C) | 12 Months | Assay | 98.0% - 102.0% | 99.5% |

| Total Impurities | NMT 1.0% | 0.45% | ||

| Accelerated (25°C/60% RH) | 6 Months | Assay | 98.0% - 102.0% | 98.2% |

| Total Impurities | NMT 1.0% | 0.95% | ||

| Acid Hydrolysis (0.1N HCl, 60°C) | 24 Hours | Degradation | Report | ~15% degradation |

| Base Hydrolysis (0.1N NaOH, RT) | 8 Hours | Degradation | Report | ~40% degradation |

NMT: Not More Than

Conclusion

The stability of Methyl Isochroman-1-carboxylate is primarily dictated by its susceptibility to hydrolysis. To ensure its long-term integrity, it is crucial to store the compound under refrigerated, dry, and dark conditions in a tightly sealed container, preferably under an inert atmosphere. The provided experimental protocols offer a framework for conducting thorough stability assessments to establish a definitive shelf-life and to understand its degradation profile, which is essential for its application in research and drug development.

References

- 1. zslubes.com [zslubes.com]

- 2. data.epo.org [data.epo.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Eden Botanicals [edenbotanicals.com]

- 5. edaegypt.gov.eg [edaegypt.gov.eg]

- 6. www3.paho.org [www3.paho.org]

- 7. japsonline.com [japsonline.com]

- 8. Degradation pathway: Significance and symbolism [wisdomlib.org]

- 9. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]

The Rising Promise of Isochromans: A Technical Guide to Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

The isochroman scaffold, a privileged heterocyclic motif, is a cornerstone in the architecture of numerous bioactive natural products and synthetic pharmaceuticals.[1] These compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antitumor, and antihypertensive properties, making them a fertile ground for drug discovery.[2][3] This technical guide provides an in-depth overview of the discovery and isolation of novel isochroman compounds, with a particular focus on those derived from fungal sources. It offers detailed experimental protocols, quantitative data summaries, and visual workflows to aid researchers in this promising field.

Discovery of Novel Isochromans: A Chemical Treasure Hunt in Fungi

Endophytic and marine fungi have emerged as prolific sources of structurally diverse and biologically active isochroman derivatives.[4][5][6][7] The unique and competitive environments these microorganisms inhabit are believed to drive the evolution of novel biosynthetic pathways, leading to the production of unique secondary metabolites.

Recent studies have successfully isolated a variety of new and known isochromans from fungal strains. For example, co-cultivation of the marine fungus Cosmospora sp. with the phytopathogen Magnaporthe oryzae induced the production of isochromanones, including two new derivatives, soudanones H and I.[5] Similarly, the endophytic fungus Annulohypoxylon truncatum yielded six new isochroman derivatives, named annulohypoxylomans A–C, annulohypoxylomanols A and B, and annulohypoxyloside.[4]

Quantitative Bioactivity Data of Isolated Isochroman Compounds

The biological evaluation of newly isolated isochroman compounds is a critical step in the drug discovery pipeline. The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of several recently discovered isochromans.

| Compound Name | Fungal Source | Cell Line/Target | Activity | IC50 Value | Reference |

| Xylariphilone | Annulohypoxylon truncatum | LPS-induced IL-6 production | Anti-inflammatory | 5.3 µM | [4] |

| Xylariphilone | Annulohypoxylon truncatum | LPS-induced IL-12 p40 production | Anti-inflammatory | 19.4 µM | [4] |

| Xylariphilone | Annulohypoxylon truncatum | LPS-induced TNF-α production | Anti-inflammatory | 37.6 µM | [4] |

| Soudanone E | Cosmospora sp. (co-culture) | Magnaporthe oryzae | Antifungal | 62.5 µg/mL | [5] |

| Soudanone D | Cosmospora sp. (co-culture) | Magnaporthe oryzae | Antifungal | 62.5 µg/mL | [5] |

| Pseudoanguillosporin A | Cosmospora sp. (co-culture) | Pseudomonas syringae | Antibacterial | 3.9 µg/mL | [5] |

| Pseudoanguillosporin A | Cosmospora sp. (co-culture) | Xanthomonas campestris | Antibacterial | 3.9 µg/mL | [5] |

| Pseudoanguillosporin A | Cosmospora sp. (co-culture) | Magnaporthe oryzae | Antifungal | 7.8 µg/mL | [5] |

| Pseudoanguillosporin A | Cosmospora sp. (co-culture) | Phytophthora infestans | Antifungal | 7.8 µg/mL | [5] |

| (3R,4S)-3,4-dihydro-8-hydroxy-4-methoxy-3-methylisocoumarin | Phomopsis sp. | Subintestinal vessel plexus (SIV) | Angiogenic | - | [6] |

| Phthalide 73 | Unspecified fungus | Bacillus cereus | Antibacterial | 12.5 µg/mL | [6] |

| Dihydroisocoumarin 74 | Unspecified fungus | KB cells | Cytotoxic | 22.6 µg/mL | [6] |

| Dihydroisocoumarin 74 | Unspecified fungus | Vero cells | Cytotoxic | 48.2 µg/mL | [6] |

| Pseudodeflectusin | Aspergillus pseudodeflectus | HeLa-S3, NUGC-3, HL-60 | Cytotoxic | Not specified | [8] |

Experimental Protocols: A Roadmap to Isolation and Characterization

The successful isolation and structural elucidation of novel isochroman compounds hinge on a systematic and multi-step experimental approach. The following protocols provide a detailed methodology based on commonly employed techniques in the field.

Fungal Cultivation and Extraction

-

Fungal Strain: Begin with a pure culture of the selected endophytic or marine fungus.

-

Cultivation: Inoculate the fungus into a suitable liquid or solid medium (e.g., Potato Dextrose Broth (PDB) or rice medium). Incubate under appropriate conditions (temperature, light, and agitation) for a period sufficient for secondary metabolite production (typically 2-4 weeks).

-

Extraction:

-

For liquid cultures, separate the mycelia from the broth by filtration. Extract the broth with an organic solvent such as ethyl acetate (EtOAc) three times. Combine the organic layers.

-

For solid cultures, air-dry and grind the fermented substrate. Macerate the ground material with EtOAc at room temperature.

-

Concentrate the combined organic extracts under reduced pressure to yield a crude extract.

-

Chromatographic Purification

The crude extract, a complex mixture of compounds, is subjected to a series of chromatographic techniques to isolate the target isochroman compounds.

-

Initial Fractionation (Column Chromatography):

-

Stationary Phase: Silica gel (200-300 mesh) or Sephadex LH-20.

-

Mobile Phase: A gradient of solvents with increasing polarity, for example, a hexane-EtOAc gradient followed by an EtOAc-methanol (MeOH) gradient.

-

Fraction Collection: Collect fractions of a defined volume and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

-

-

Further Purification (High-Performance Liquid Chromatography - HPLC):

-

System: A semi-preparative or preparative HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: An isocratic or gradient elution with a mixture of water (often containing a modifier like 0.1% formic acid) and an organic solvent like acetonitrile (ACN) or MeOH.

-

Detection: Monitor the elution profile at multiple wavelengths (e.g., 210, 254, and 280 nm) to detect compounds with different chromophores.

-

Peak Collection: Collect individual peaks corresponding to pure compounds.

-

Structure Elucidation

The chemical structure of the isolated pure compounds is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR: Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide information about the number and types of protons and carbons in the molecule.

-

2D NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish the connectivity between atoms and assemble the final structure.

-

-

Optical Rotation: The specific rotation is measured to determine the stereochemistry of chiral centers.

Visualizing the Process: Workflows and Pathways

To provide a clearer understanding of the experimental and logical flows, the following diagrams have been generated using the Graphviz DOT language.

Caption: A generalized workflow for the discovery and isolation of novel isochroman compounds.

Caption: A simplified diagram of the LPS-induced pro-inflammatory signaling pathway inhibited by some isochroman compounds.

Conclusion

The discovery and isolation of novel isochroman compounds from natural sources, particularly fungi, represent a vibrant and promising area of research. The diverse biological activities exhibited by this class of molecules underscore their potential as lead compounds in drug development. The systematic application of the detailed experimental protocols outlined in this guide, from fungal cultivation and extraction to chromatographic purification and spectroscopic structure elucidation, will empower researchers to efficiently explore this rich chemical space. The continued investigation into isochromans is poised to unveil new therapeutic agents for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Induction of Isochromanones by Co-Cultivation of the Marine Fungus Cosmospora sp. and the Phytopathogen Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxic Compounds from Marine Fungi: Sources, Structures, and Bioactivity [mdpi.com]

Methodological & Application

Synthesis of Methyl Isochroman-1-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Methyl Isochroman-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The following sections outline the primary synthetic strategies, detailed experimental procedures, and characterization data.

Synthetic Strategies

The synthesis of Methyl Isochroman-1-carboxylate can be approached through a two-step process:

-

Formation of the Isochroman-1-carboxylic Acid Core: This key intermediate can be synthesized via two primary routes:

-

Route A: Lithiation and Carboxylation of Isochroman: This method involves the deprotonation of isochroman at the 1-position using a strong organolithium base, followed by quenching with carbon dioxide to introduce the carboxylic acid functionality.

-

Route B: Cyclization of a Phenylacetic Acid Derivative: An alternative approach involves the intramolecular cyclization of a suitably substituted phenylacetic acid precursor, such as 2-(2-hydroxyethyl)benzoic acid, under acidic conditions.

-

-

Esterification: The resulting Isochroman-1-carboxylic acid is then converted to its methyl ester via standard esterification procedures, most commonly the Fischer-Speier esterification using methanol in the presence of an acid catalyst.[1]

Below is a visual representation of the overall synthetic workflow.

Figure 1: General synthetic workflow for Methyl Isochroman-1-carboxylate.

Data Presentation

The following table summarizes the key quantitative data for the target compound and its immediate precursor.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance | Purity | Storage Conditions |

| Isochroman-1-carboxylic Acid | C₁₀H₁₀O₃ | 178.18 | 13328-85-3 | Not specified | ≥95% | Not specified |

| Methyl Isochroman-1-carboxylate | C₁₁H₁₂O₃ | 192.21 | 13328-86-4 | Not specified | ≥97% | 0-8 °C |

Experimental Protocols

Protocol 1: Synthesis of Isochroman-1-carboxylic Acid via Amide Hydrolysis

This protocol is adapted from a known procedure for the synthesis of amides from isochroman-1-carboxylic acid, suggesting the availability of the starting carboxylic acid.[2][3]

Materials:

-

Isochroman-1-carboxamide (or a suitable precursor that can be hydrolyzed to the carboxylic acid)